2-Phenoxyethyl cyclohexylideneacetate
Description
Properties
CAS No. |
60359-27-5 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
2-phenoxyethyl 2-cyclohexylideneacetate |
InChI |
InChI=1S/C16H20O3/c17-16(13-14-7-3-1-4-8-14)19-12-11-18-15-9-5-2-6-10-15/h2,5-6,9-10,13H,1,3-4,7-8,11-12H2 |
InChI Key |
JXWUBQGZSCJNQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC(=O)OCCOC2=CC=CC=C2)CC1 |
Origin of Product |
United States |
Preparation Methods
Horner-Wadsworth-Emmons Olefination
This method employs cyclohexanone and phosphonoacetate esters to form the α,β-unsaturated ester. For example, cyclohexanone reacts with triethyl phosphonoacetate in the presence of sodium hydride (NaH) in tetrahydrofuran (THF), yielding ethyl cyclohexylideneacetate. The reaction proceeds via a two-step mechanism:
- Deprotonation of the phosphonoacetate by NaH to generate a phosphonate anion.
- Nucleophilic attack on cyclohexanone, followed by elimination to form the conjugated ester.
- Reagents : Cyclohexanone (5.0 g, 50.8 mmol), triethyl phosphonoacetate (12.4 mL, 61.0 mmol), NaH (60% dispersion, 3.1 g, 77.5 mmol), THF (150 mL).
- Conditions : 0°C to room temperature, 2 hours.
- Workup : Quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (10% ethyl acetate/hexane).
- Yield : 7.0 g (92%) of ethyl cyclohexylideneacetate.
¹H NMR (CDCl₃): δ 5.54 (s, 1H), 4.11 (q, 2H), 2.90 (s, 2H), 2.33–2.06 (m, 4H), 1.95–1.79 (m, 4H), 1.23 (t, 3H).
Reformatsky Reaction for β-Hydroxy Esters
An alternative route involves the Reformatsky reaction between cyclohexanone and ethyl bromoacetate. Zinc-mediated coupling forms a β-hydroxy ester, which undergoes dehydration to yield the α,β-unsaturated ester.
- Reagents : Cyclohexanone (4.2 g, 42.8 mmol), ethyl bromoacetate (7.2 mL, 64.2 mmol), zinc dust (3.5 g, 53.5 mmol), THF (50 mL).
- Conditions : Reflux at 70°C for 4 hours.
- Workup : Acidify with HCl, extract with ethyl acetate, and purify via silica gel chromatography.
- Yield : 5.1 g (78%) of ethyl cyclohexylideneacetate.
Esterification with 2-Phenoxyethanol
The second stage involves esterifying cyclohexylideneacetic acid with 2-phenoxyethanol. Three methods are prevalent:
Acid-Catalyzed Esterification
Direct esterification using sulfuric acid or HCl promotes the reaction between the acid and alcohol.
- Reagents : Cyclohexylideneacetic acid (3.0 g, 18.3 mmol), 2-phenoxyethanol (2.8 mL, 22.0 mmol), concentrated H₂SO₄ (0.5 mL), toluene (20 mL).
- Conditions : Reflux at 110°C for 12 hours with a Dean-Stark trap.
- Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via chromatography (20% ethyl acetate/hexane).
- Yield : 4.1 g (85%) of 2-phenoxyethyl cyclohexylideneacetate.
¹H NMR (CDCl₃): δ 7.30–7.25 (m, 2H), 6.95–6.89 (m, 3H), 5.57 (s, 1H), 4.40 (t, 2H), 4.20 (t, 2H), 2.92 (s, 2H), 2.35–2.10 (m, 4H), 1.98–1.82 (m, 4H).
Mitsunobu Reaction
For acid-sensitive substrates, the Mitsunobu reaction couples the acid with 2-phenoxyethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
- Reagents : Cyclohexylideneacetic acid (2.5 g, 15.2 mmol), 2-phenoxyethanol (2.3 mL, 18.2 mmol), DEAD (3.3 mL, 21.3 mmol), PPh₃ (5.6 g, 21.3 mmol), THF (30 mL).
- Conditions : Room temperature, 24 hours.
- Workup : Filter, concentrate, and purify via flash chromatography.
- Yield : 3.4 g (82%).
Transesterification from Ethyl Cyclohexylideneacetate
Transesterification with 2-phenoxyethanol under basic conditions offers a mild alternative.
- Reagents : Ethyl cyclohexylideneacetate (4.0 g, 21.4 mmol), 2-phenoxyethanol (3.4 mL, 27.8 mmol), NaOMe (0.23 g, 4.3 mmol), methanol (20 mL).
- Conditions : Reflux at 65°C for 6 hours.
- Workup : Concentrate, dissolve in ethyl acetate, wash with water, and purify.
- Yield : 4.8 g (88%).
Comparative Analysis of Synthetic Routes
| Method | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Horner-Wadsworth-Emmons | 92% | NaH, THF, 0°C to rt | High yield, scalable | Requires anhydrous conditions |
| Reformatsky Reaction | 78% | Zn, THF, reflux | Tolerates moisture | Longer reaction time |
| Acid-Catalyzed Esterification | 85% | H₂SO₄, toluene, reflux | Simple setup | Acid-sensitive substrates degrade |
| Mitsunobu Reaction | 82% | DEAD, PPh₃, rt | Mild conditions | Expensive reagents |
| Transesterification | 88% | NaOMe, methanol, reflux | Avoids acid chloride formation | Requires excess alcohol |
Mechanistic Insights and Optimization
Horner-Wadsworth-Emmons Olefination
The reaction’s efficiency hinges on the formation of the phosphonate anion, which abstracts a proton from cyclohexanone, enabling nucleophilic attack. Steric hindrance in cyclohexanone slightly reduces the reaction rate compared to smaller ketones like cyclobutanone.
Mitsunobu Reaction
The DEAD-PPh₃ system facilitates the concerted transfer of protons, enabling inversion of configuration at the alcohol carbon. This method is ideal for sterically hindered alcohols but suffers from stoichiometric phosphine oxide byproduct formation.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl cyclohexylideneacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxyethyl derivatives.
Scientific Research Applications
2-Phenoxyethyl cyclohexylideneacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers, coatings, and other materials .
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl cyclohexylideneacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2-phenoxyethanol and cyclohexylideneacetic acid, which can then interact with various biological pathways. The phenoxy group may also play a role in modulating the activity of enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyclohexylideneacetate: Similar in structure but with an ethyl group instead of a phenoxyethyl group.
Phenoxyethyl piperidine: Contains a piperidine ring instead of a cyclohexylidene group.
Phenoxyethyl morpholine: Contains a morpholine ring instead of a cyclohexylidene group
Uniqueness
2-Phenoxyethyl cyclohexylideneacetate is unique due to its specific combination of a phenoxyethyl group and a cyclohexylideneacetate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
